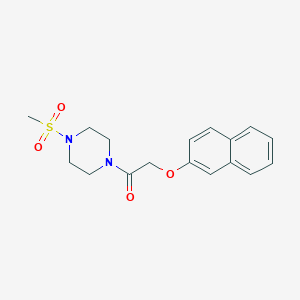
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is an important intermediate in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone is not well understood. However, it is believed to interact with specific receptors in the brain and modulate the activity of neurotransmitters such as dopamine, serotonin, and histamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone are largely dependent on the compounds it is used to synthesize. However, studies have shown that some of the compounds synthesized using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone have potential therapeutic applications in the treatment of various diseases such as schizophrenia, depression, and allergies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations include its potential toxicity and the need for careful handling during synthesis.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone. One direction is the synthesis of novel piperazine derivatives with potential therapeutic applications. Another direction is the investigation of the mechanism of action of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone and its derivatives. Additionally, the development of new synthetic routes and the optimization of existing ones are also important future directions.
Synthesemethoden
The synthesis of 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone involves the reaction of 4-mesylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been extensively used as an intermediate in the synthesis of various biologically active compounds such as antihistamines, antipsychotics, and antidepressants. It has also been used as a starting material in the synthesis of novel piperazine derivatives with potential therapeutic applications. Furthermore, 1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone has been used as a ligand in coordination chemistry studies.
Eigenschaften
Produktname |
1-(4-Mesylpiperazino)-2-(2-naphthoxy)ethanone |
|---|---|
Molekularformel |
C17H20N2O4S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-10-8-18(9-11-19)17(20)13-23-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11,13H2,1H3 |
InChI-Schlüssel |
SSWHJLJKDGGZMJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249009.png)
![1-(3-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249011.png)
![Biphenyl-4-yl[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B249012.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)